molecular formula C10H12N2 B1331653 1-Propyl-1h-benzimidazole CAS No. 7665-66-9

1-Propyl-1h-benzimidazole

Cat. No. B1331653
Key on ui cas rn: 7665-66-9
M. Wt: 160.22 g/mol
InChI Key: LZUVIELFLONRSS-UHFFFAOYSA-N
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Patent
US07538931B2

Procedure details

To a flask were added 2.0 g benzimidazole, 3.5 g potassium carbonate, 4.3 g 1-iodopropane and 20 ml N,N-dimethylformamide. The mixture was heated to 45 C under nitrogen for 16 hours and then quenched with 30 ml water and the product was extracted with ethyl acetate. Following removal of the solvent, the product was purified by silica gel chromatography using 66% ethyl acetate in hexane. The brown oil was again purified by silica gel chromatography using ethyl acetate, giving a slightly yellow oil 1.5 g.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][CH:2]=1.C(=O)([O-])[O-].[K+].[K+].I[CH2:17][CH2:18][CH3:19]>CN(C)C=O>[CH2:17]([N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1)[CH2:18][CH3:19] |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1=CNC2=C1C=CC=C2
Name
Quantity
3.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
4.3 g
Type
reactant
Smiles
ICCC
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 45 C under nitrogen for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
quenched with 30 ml water
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
removal of the solvent
CUSTOM
Type
CUSTOM
Details
the product was purified by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
The brown oil was again purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
C(CC)N1C=NC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 55.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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